5,6-dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one 5,6-dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 2327168-18-1
VCID: VC6887397
InChI: InChI=1S/C15H21N3O2/c1-10-11(2)16-9-18(15(10)20)8-14(19)17-6-12-4-3-5-13(12)7-17/h9,12-13H,3-8H2,1-2H3
SMILES: CC1=C(N=CN(C1=O)CC(=O)N2CC3CCCC3C2)C
Molecular Formula: C15H21N3O2
Molecular Weight: 275.352

5,6-dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one

CAS No.: 2327168-18-1

Cat. No.: VC6887397

Molecular Formula: C15H21N3O2

Molecular Weight: 275.352

* For research use only. Not for human or veterinary use.

5,6-dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one - 2327168-18-1

Specification

CAS No. 2327168-18-1
Molecular Formula C15H21N3O2
Molecular Weight 275.352
IUPAC Name 3-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Standard InChI InChI=1S/C15H21N3O2/c1-10-11(2)16-9-18(15(10)20)8-14(19)17-6-12-4-3-5-13(12)7-17/h9,12-13H,3-8H2,1-2H3
Standard InChI Key FDGWUEKMPDDHCS-UHFFFAOYSA-N
SMILES CC1=C(N=CN(C1=O)CC(=O)N2CC3CCCC3C2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates a 3,4-dihydropyrimidin-4-one core substituted at position 3 with a 2-(octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl group and at positions 5 and 6 with methyl groups. The octahydrocyclopenta[c]pyrrole component introduces a bicyclic amine system, conferring stereochemical complexity and influencing its molecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₁N₃O₂
Molecular Weight275.352 g/mol
CAS Registry Number2327168-18-1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area61.2 Ų

The calculated topological polar surface area suggests moderate membrane permeability, aligning with its potential as a bioactive scaffold.

Synthetic Methodologies

Primary Synthesis Route

The synthesis typically begins with hexahydrocyclopenta[c]pyrrol-2(1H)-amine, which undergoes sequential alkylation and cyclocondensation reactions. A representative pathway involves:

  • Acylation: Reaction of the pyrrolidine amine with ethyl oxalyl chloride to form an α-ketoamide intermediate.

  • Bigelli-Type Cyclization: Condensation with acetylacetone under acidic conditions to assemble the dihydropyrimidinone ring .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield (%)
AcylationEthyl oxalyl chloride, Et₃N0–5°C78
CyclizationAcetylacetone, HCl/EtOHReflux65

Side products often arise from over-alkylation at the pyrrolidine nitrogen or incomplete ring closure, necessitating chromatographic purification .

Mechanistic and Reactivity Insights

Electrophilic Reactivity

The α,β-unsaturated ketone within the dihydropyrimidinone core renders the compound susceptible to nucleophilic attacks at the C2 position. Studies on analogous systems demonstrate that Michael addition reactions with thiols or amines proceed efficiently in polar aprotic solvents .

Stereochemical Considerations

The octahydrocyclopenta[c]pyrrole moiety introduces four stereocenters, creating potential for diastereomer formation during synthesis. Nuclear Overhauser effect (NOE) spectroscopy on related compounds confirms a cis fusion between the cyclopentane and pyrrolidine rings, stabilizing the molecule through intramolecular hydrogen bonding.

Research Findings and Biological Relevance

Anti-Inflammatory Activity

Compounds featuring fused pyrrolidine-heterocycle systems have shown NLRP3 inflammasome suppression. Poudel and Gurung (2018) highlighted that such molecules disrupt ASC speck formation, reducing interleukin-1β secretion in macrophages .

Applications and Future Directions

Medicinal Chemistry

The compound’s dual heterocyclic architecture positions it as a lead structure for:

  • Kinase Inhibitors: Targeting oncogenic signaling pathways.

  • Antimicrobial Agents: Exploiting membrane interaction capabilities.

Material Science

Conjugated dihydropyrimidinones exhibit luminescent properties, suggesting utility in organic light-emitting diodes (OLEDs). Further functionalization could modulate emission wavelengths.

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